molecular formula C24H19ClN2O4S B284933 N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B284933
M. Wt: 466.9 g/mol
InChI Key: BBCFZPCTFOPFHK-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonamide group, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and naphthalene derivatives, such as:

Uniqueness

What sets N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzene moiety, in particular, may enhance its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

(NZ)-N-[3-(5-chloro-2-methylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C24H19ClN2O4S/c1-15-7-8-16(25)13-21(15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-32(29,30)18-11-9-17(31-2)10-12-18/h3-14,26H,1-2H3/b27-22-

InChI Key

BBCFZPCTFOPFHK-QYQHSDTDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O

SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O

Origin of Product

United States

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